Captan-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4,5,6,7,7-hexadeuterio-2-(trichloromethylsulfanyl)-3a,7a-dihydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVVMCZRFWMZSG-TZCZJOIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)N(C2=O)SC(Cl)(Cl)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Captan-d6 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Captan-d6, a deuterated stable isotope-labeled analog of the fungicide Captan. This document details its primary application in research as an internal standard for quantitative analysis, outlines its physicochemical properties, and provides detailed experimental protocols for its use in analytical methodologies.
Introduction to this compound
This compound is the deuterium-labeled form of Captan, a broad-spectrum dicarboximide fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1][2] Structurally, this compound is identical to Captan, with the exception that six hydrogen atoms on the cyclohexene ring have been replaced with deuterium atoms. This isotopic labeling results in a molecule that is chemically indistinguishable from Captan in terms of its behavior in chromatographic systems and its ionization in a mass spectrometer, but it has a distinct, higher molecular weight. This key characteristic makes it an ideal internal standard for quantitative analysis.[3][4]
Primary Use in Research
The primary and critical use of this compound in research is as an internal standard for the accurate quantification of Captan residues in various complex matrices.[3][5] Due to its chemical similarity and distinct mass, this compound is added to samples at a known concentration before sample preparation and analysis.[4] It co-elutes with the unlabeled Captan during chromatography and experiences similar matrix effects (signal suppression or enhancement) during ionization in the mass spectrometer. By measuring the ratio of the signal from Captan to the signal from the known amount of this compound, a more accurate and precise quantification of the Captan in the original sample can be achieved, compensating for variations in sample extraction efficiency and instrumental response.[4]
This application is particularly vital in:
-
Food Safety and Residue Analysis: Determining Captan levels in fruits, vegetables, and other agricultural products to ensure they comply with regulatory limits.[6][7]
-
Environmental Monitoring: Quantifying Captan in soil and water samples to assess environmental contamination and persistence.
-
Cannabis Testing: Ensuring the safety of cannabis products by quantifying pesticide residues, including Captan.[4]
-
Toxicology Studies: Accurately measuring Captan concentrations in biological matrices during toxicological research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its unlabeled counterpart, Captan, is presented in the table below for easy comparison.
| Property | This compound | Captan |
| Chemical Name | 2-((trichloromethyl)thio)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione-d6 | N-(trichloromethylthio)cyclohex-4-ene-1,2-dicarboximide |
| CAS Number | 1330190-00-5 | 133-06-2 |
| Molecular Formula | C₉H₂D₆Cl₃NO₂S | C₉H₈Cl₃NO₂S |
| Molecular Weight | 306.63 g/mol | 300.59 g/mol |
| Appearance | White to off-white solid | White crystalline solid |
| Isotopic Purity | Typically ≥98% deuterated forms | Not Applicable |
| Melting Point | ~175-178 °C | 178 °C |
| Boiling Point | Decomposes before boiling | Decomposes before boiling |
| Solubility in Water | Very low | 3.3 mg/L at 25 °C |
| Solubility in Organic Solvents | Soluble in acetone, chloroform, and toluene | Soluble in acetone, chloroform, and toluene |
Experimental Protocols
The use of this compound as an internal standard is integral to robust analytical methods for Captan quantification. The following sections provide detailed methodologies for sample preparation and instrumental analysis.
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.[1][8]
Materials:
-
Homogenized sample (e.g., strawberries, cannabis flower)
-
Acetonitrile (ACN)
-
This compound internal standard solution
-
QuEChERS extraction salts (e.g., AOAC 2007.01 formulation: 6 g anhydrous MgSO₄, 1.5 g anhydrous sodium acetate)
-
Dispersive solid-phase extraction (d-SPE) tubes (containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄)
-
50 mL and 15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure (AOAC 2007.01 Method): [8]
-
Sample Weighing: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[8]
-
Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample.
-
Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.[8]
-
Extraction: Cap the tube and shake vigorously for 1 minute.
-
Salting-Out: Add the QuEChERS extraction salts to the tube.[8]
-
Extraction (continued): Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.
-
Cleanup: Shake the d-SPE tube for 30 seconds.
-
Final Centrifugation: Centrifuge the d-SPE tube for 2 minutes.
-
Analysis: The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.
Instrumental Analysis: GC-MS/MS
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a common technique for the analysis of Captan due to its volatility.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Inlet: Splitless mode, 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute
-
Ramp 1: 25 °C/min to 150 °C
-
Ramp 2: 3 °C/min to 200 °C
-
Ramp 3: 8 °C/min to 280 °C, hold for 10 minutes
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Captan | 149 | 79 | 10 |
| 266 | 104 | 15 | |
| This compound (Predicted) | 155 | 85 | 10 |
| 272 | 110 | 15 |
Note: The MRM transitions for this compound are predicted based on the fragmentation of Captan and a +6 amu mass shift. Actual transitions should be optimized in the laboratory.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful technique for Captan analysis, particularly for complex matrices.
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-10 min: Hold at 5% A
-
10.1-12 min: Return to 95% A and re-equilibrate
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Captan | 300.0 | 148.9 | 15 |
| 300.0 | 79.0 | 25 | |
| This compound (Predicted) | 306.0 | 154.9 | 15 |
| 306.0 | 85.0 | 25 |
Note: The MRM transitions for this compound are predicted based on the fragmentation of Captan and a +6 amu mass shift. Actual transitions should be optimized in the laboratory.
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of Captan using this compound as an internal standard.
Caption: Experimental workflow for Captan analysis using this compound.
Conclusion
This compound is an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of the fungicide Captan. Its use as an internal standard in conjunction with modern analytical techniques like GC-MS/MS and LC-MS/MS allows for the mitigation of matrix effects and procedural errors, leading to high-quality data in food safety, environmental monitoring, and toxicology. The detailed protocols provided in this guide serve as a foundation for the development and implementation of robust analytical methods for Captan analysis.
References
- 1. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 2. scispace.com [scispace.com]
- 3. unitedchem.com [unitedchem.com]
- 4. agilent.com [agilent.com]
- 5. Study on fragmentation behavior of 5/7/6-type taxoids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. traceorganic.com [traceorganic.com]
- 7. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 8. nucleus.iaea.org [nucleus.iaea.org]
An In-depth Technical Guide to Captan-d6: Chemical Properties, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Captan-d6, an isotopically labeled analog of the fungicide Captan. This document is intended to serve as a valuable resource for professionals in research and development who utilize deuterated standards for quantitative analysis.
Chemical Properties and Structure
This compound is the deuterium-labeled form of Captan, where six hydrogen atoms on the cyclohexene ring have been replaced with deuterium. This isotopic substitution provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Captan.
Chemical Structure
The core structure of this compound consists of a 1,2,3,6-tetrahydrophthalimide moiety, deuterated at the 4, 4, 5, 6, 7, and 7 positions, which is attached to a trichloromethylthio group.
Synonyms:
-
Captan-4,4,5,6,7,7-d6
-
2-((trichloromethyl)thio)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione-4,4,5,6,7,7-d6
SMILES: O=C1N(SC(Cl)(Cl)Cl)C(C2C([2H])([2H])C([2H])=C([2H])C([2H])([2H])C21)=O[1]
InChI Key: LDVVMCZRFWMZSG-TZCZJOIZSA-N[1][2]
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂D₆Cl₃NO₂S | [1][3] |
| Molecular Weight | 306.63 g/mol | [4] |
| Exact Mass | 304.971802 Da | [3] |
| CAS Number | 1330190-00-5 | [1][3] |
| Physical Form | White to light yellow solid/powder | [2] |
| Boiling Point | 314.2 ± 52.0 °C at 760 mmHg | [3] |
| Flash Point | 143.8 ± 30.7 °C | [3] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [1] |
| Isotopic Purity | ≥98 atom % D; ≥99% deuterated forms (d₁-d₆) | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (when stored at -20°C) | [1] |
Synthesis and Quality Control
While specific proprietary synthesis methods for commercially available this compound are not published, a plausible synthetic route can be devised based on established chemical principles. The synthesis involves two primary stages: the deuteration of the precursor and the subsequent coupling reaction.
Representative Synthesis Protocol
Stage 1: Catalytic Deuteration of 1,2,3,6-Tetrahydrophthalimide
The key step is the introduction of deuterium atoms into the cyclohexene ring of 1,2,3,6-tetrahydrophthalimide. This can be achieved via catalytic transfer deuteration.
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 1,2,3,6-tetrahydrophthalimide (1 equivalent) in a suitable deuterated solvent such as D₂O or a deuterated alcohol (e.g., ethanol-d6).
-
Catalyst Addition: Add a transition metal catalyst, such as a Crabtree's catalyst (Ir(I)) or a Palladium-based catalyst (e.g., Pd/C).
-
Deuterium Source: Introduce a deuterium source. While D₂ gas can be used, a safer and more convenient approach is using a transfer agent like deuterated isopropanol or deuterated formic acid.
-
Reaction Conditions: Seal the vessel and heat to a temperature typically ranging from 80°C to 120°C. The reaction is run under pressure for 12-24 hours with constant stirring.
-
Workup and Purification: After cooling, the catalyst is filtered off. The solvent is removed under reduced pressure. The resulting deuterated 1,2,3,6-tetrahydrophthalimide-d6 is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Stage 2: Synthesis of this compound
The final step is the reaction of the deuterated intermediate with perchloromethyl mercaptan. This reaction is analogous to the synthesis of unlabeled Captan.
-
Dissolution: Dissolve the purified 1,2,3,6-tetrahydrophthalimide-d6 (1 equivalent) in an alkaline solution, such as aqueous sodium hydroxide, to form the corresponding sodium salt. This is typically done at a cooled temperature (e.g., 10°C).
-
Condensation Reaction: Slowly add perchloromethyl mercaptan (trichloromethanesulfenyl chloride, ~1 equivalent) to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.
-
Precipitation: The this compound product will precipitate out of the aqueous solution as a solid.
-
Isolation and Purification: The solid product is collected by filtration, washed thoroughly with water to remove any remaining salts, and then dried under vacuum. Further purification can be achieved by recrystallization if necessary.
Caption: Representative synthesis workflow for this compound.
Quality Control Experimental Protocols
The quality of this compound is assessed by confirming its chemical identity, chemical purity, and isotopic enrichment.
Protocol 1: Identity and Chemical Purity by LC-MS
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Create a working standard by diluting the stock solution to 1 µg/mL in acetonitrile.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis: Full scan from m/z 100-400 to confirm the molecular ion.
-
Purity Assessment: Analyze the chromatogram for the presence of impurities. Chemical purity is calculated based on the peak area percentage of the main peak relative to all detected peaks.
-
Protocol 2: Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration appropriate for direct infusion or LC-HRMS analysis (typically 1-10 µg/mL).
-
Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Data Acquisition: Acquire the full scan mass spectrum of the molecular ion region (e.g., m/z 300-315). Ensure sufficient resolution to distinguish between the different isotopologues (d0 to d6).
-
Data Analysis:
-
Measure the ion intensities for the unlabeled Captan (M+0, corresponding to C₉H₈Cl₃NO₂S) and the deuterated isotopologues up to the fully labeled version (M+6, corresponding to this compound).
-
Correct the measured intensities for the natural isotopic abundance of Carbon-13, Nitrogen-15, Oxygen-18, Sulfur-33/34, and Chlorine-37.
-
Calculate the isotopic enrichment by comparing the intensity of the M+6 peak to the sum of intensities of all related isotopic peaks (M+0 to M+6). The atom percent deuterium is a measure of the average number of deuterium atoms per molecule.
-
Mechanism of Action and Toxicological Pathway
The fungicidal and toxicological activity of Captan is not due to the parent molecule itself but rather its degradation product, thiophosgene.
In biological systems, the N-S bond in Captan is cleaved, releasing the stable 1,2,3,6-tetrahydrophthalimide (THPI) moiety and the highly reactive thiophosgene (CSCl₂). Thiophosgene is a potent electrophile that readily reacts with nucleophilic groups in cellular components, particularly the thiol groups (-SH) of cysteine residues in proteins and glutathione. This indiscriminate reaction with essential enzymes and proteins disrupts cellular function, leading to cytotoxicity and fungal cell death.
Caption: Mechanism of action and toxicological pathway of Captan.
Application in Quantitative Analysis
The primary application of this compound is as an internal standard (IS) for the accurate quantification of Captan in complex matrices, such as agricultural products and cannabis, by isotope dilution mass spectrometry.[1] Deuterated standards are considered the gold standard for this purpose as they co-elute with the analyte and exhibit nearly identical chemical behavior during sample extraction, cleanup, and ionization, thus effectively compensating for matrix effects and variations in instrument response.
Experimental Workflow: Pesticide Analysis in Cannabis Flower
The following workflow describes a typical procedure for the analysis of Captan using this compound as an internal standard with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by GC-MS/MS analysis.
-
Homogenization: A representative sample of the cannabis flower (e.g., 1 g) is homogenized to a fine powder.
-
Spiking: The homogenized sample is spiked with a known amount of this compound internal standard solution.
-
Extraction: Acetonitrile is added to the sample, which is then vigorously shaken to extract the pesticides into the solvent.
-
QuEChERS Cleanup:
-
Salts (e.g., MgSO₄, NaCl) are added to induce phase separation between the aqueous and organic layers.
-
The acetonitrile supernatant is transferred to a tube containing a dispersive solid-phase extraction (d-SPE) mixture (e.g., MgSO₄, PSA) to remove interfering matrix components like fatty acids and pigments.
-
-
Analysis: The final cleaned extract is diluted and injected into a GC-MS/MS or LC-MS/MS system.
-
Quantification: The concentration of Captan is determined by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve.
Caption: Workflow for pesticide analysis using this compound as an internal standard.
References
Synthesis and Isotopic Labeling of Captan-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Captan-d6, a deuterated internal standard crucial for the accurate quantification of the fungicide Captan in various matrices. This document details the synthetic pathway, experimental protocols, and characterization data for this compound, tailored for professionals in research, analytical chemistry, and drug development.
Introduction
Captan, a broad-spectrum dicarboximide fungicide, is widely used in agriculture to control fungal diseases on a variety of crops.[1] Accurate monitoring of its residues in food and environmental samples is essential for ensuring consumer safety and regulatory compliance. Isotope dilution mass spectrometry (ID-MS) is a preferred method for precise quantification, which necessitates the use of a stable isotope-labeled internal standard. This compound, where six hydrogen atoms on the cyclohexene ring are replaced with deuterium, serves as an ideal internal standard for such applications due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass-to-charge ratio.[2][3][4]
This guide outlines a feasible synthetic route to this compound, provides detailed, albeit inferred, experimental procedures, and presents its key analytical data.
Synthesis of this compound
The synthesis of this compound is analogous to the industrial production of Captan, with the key difference being the use of a deuterated starting material. The most direct and logical synthetic pathway involves a two-step process:
-
Reaction with perchloromethyl mercaptan: The deuterated cis-1,2,3,6-tetrahydrophthalimide-d6 is then reacted with perchloromethyl mercaptan in an alkaline solution to yield the final product, this compound.[5]
Chemical Reaction Pathway
The overall synthetic scheme can be visualized as follows:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
While a specific, published, detailed experimental protocol for the laboratory synthesis of this compound is not available, the following procedure is inferred from the general synthesis of Captan and standard organic chemistry practices.[5]
Materials and Reagents
-
cis-1,2,3,6-Tetrahydrophthalimide-d6 (Commercially available)
-
Perchloromethyl mercaptan
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
-
Solvents for purification (e.g., Hexane, Ethyl Acetate)
Synthesis Procedure
-
Preparation of the Alkaline Solution: Dissolve a stoichiometric equivalent of sodium hydroxide in deionized water in a reaction vessel equipped with a stirrer and a cooling bath.
-
Dissolution of the Deuterated Precursor: Add cis-1,2,3,6-tetrahydrophthalimide-d6 to the alkaline solution and stir until completely dissolved. Cool the resulting solution to 0-5 °C.
-
Reaction with Perchloromethyl Mercaptan: Slowly add perchloromethyl mercaptan to the cooled solution under vigorous stirring. The reaction is exothermic and the temperature should be maintained between 0-10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by monitoring the pH of the reaction mixture. The reaction is typically complete when the pH drops to neutral or slightly acidic.
-
Work-up:
-
Once the reaction is complete, the precipitated solid product (crude this compound) is collected by filtration.
-
Wash the filter cake with cold deionized water to remove any remaining salts.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography.
-
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Characterization and Data
The successful synthesis of this compound must be confirmed by analytical techniques to verify its chemical structure, purity, and isotopic enrichment.
Quantitative Data
| Parameter | Value | Reference |
| Chemical Formula | C₉H₂D₆Cl₃NO₂S | [6] |
| CAS Number | 1330190-00-5 | [6] |
| Molecular Weight | 306.6 g/mol | [6] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | [6] |
| Physical Form | Solid | [6] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [6] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to be significantly simplified compared to that of unlabeled Captan. The signals corresponding to the six protons on the cyclohexene ring would be absent. The remaining signals would be from the two protons at the bridgehead positions of the tetrahydroisoindole ring system.
-
¹³C NMR: The carbon-13 NMR spectrum would show signals for all nine carbon atoms. The carbons bonded to deuterium will exhibit splitting patterns due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated analog.
Mass Spectrometry (MS):
Mass spectrometry is a critical tool for confirming the isotopic enrichment of this compound.
-
Electron Ionization (EI-MS): The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 305/307/309, corresponding to the isotopic pattern of the three chlorine atoms, shifted by 6 mass units compared to unlabeled Captan (M⁺ at m/z 299/301/303). The fragmentation pattern is expected to be similar to that of Captan, with the key fragments also showing a +6 Da mass shift.
| Technique | Expected Key Data |
| ¹H NMR | Absence of signals for the six deuterated positions on the cyclohexene ring. |
| ¹³C NMR | Signals for all 9 carbons, with C-D coupling visible for the deuterated carbons. |
| Mass Spec. | Molecular ion (M⁺) peak shifted by +6 m/z units compared to unlabeled Captan. |
Logical Relationships in Analytical Applications
The use of this compound as an internal standard in quantitative analysis follows a clear logical workflow.
Caption: Logical workflow for the use of this compound as an internal standard.
Conclusion
This technical guide provides a foundational understanding of the synthesis and isotopic labeling of this compound. While a detailed, peer-reviewed synthesis protocol is not publicly available, the inferred pathway and experimental outline provide a strong basis for its laboratory preparation. The availability of the deuterated starting material simplifies the synthesis to a single key reaction. The characterization data, though not exhaustively detailed in the literature, can be confidently predicted based on the structure and the properties of the unlabeled compound. This compound remains an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of Captan residues.
References
Navigating the Nuances of Captan-d6: A Technical Guide to its Stability and Degradation
For researchers, scientists, and professionals in drug development, understanding the stability and degradation of internal standards is paramount for accurate bioanalytical assays. This in-depth technical guide focuses on Captan-d6, the deuterated analogue of the fungicide Captan, widely used as an internal standard in the quantification of its non-labeled counterpart.
While specific stability data for this compound is limited in publicly available literature, its chemical behavior is largely extrapolated from the extensive studies conducted on Captan. The isotopic labeling in this compound is not expected to significantly alter its fundamental stability profile. This guide, therefore, leverages the wealth of information on Captan's degradation pathways and stability under various conditions to provide a comprehensive understanding applicable to its deuterated form.
Core Stability Profile of Captan
Captan is known to be susceptible to degradation under several conditions, primarily hydrolysis and thermal stress. Its stability is significantly influenced by the pH of the medium and the ambient temperature.
Hydrolytic Degradation
Hydrolysis is a major degradation pathway for Captan, with the rate being highly dependent on the pH of the solution. The molecule is relatively stable in acidic to neutral conditions but degrades rapidly in alkaline environments[1]. The primary degradation product of this pathway is Tetrahydrophthalimide (THPI)[2].
| pH | Temperature (°C) | Half-life (DT50) | Reference |
| 4 | 25 | 12 hours | [2] |
| 4 | 40 | 1.7 hours | [2] |
| >8 | Not Specified | Rapid decomposition | [1] |
Thermal Degradation
Captan is a thermally labile compound. Elevated temperatures, such as those encountered during gas chromatography (GC) analysis, can lead to significant degradation, again primarily yielding THPI[2][3][4]. This thermal instability is a critical consideration in the development of analytical methods. Under oxidative conditions at high temperatures, Captan can decompose into various volatile organic compounds and toxic gases, including carbon disulfide, thiophosgene, phosgene, and hydrogen cyanide[5].
| Temperature (°C) | Half-life (DT50) |
| 80 | >4 years |
| 120 | 14.2 days |
Experimental Protocols for Stability Assessment
Detailed experimental protocols are crucial for reproducible stability studies. Below are generalized methodologies for assessing the hydrolytic and thermal stability of Captan, which can be adapted for this compound.
Hydrolysis Stability Study
This protocol outlines the steps to determine the rate of hydrolytic degradation of Captan at different pH values.
Thermal Stability Study (in solution)
This protocol describes a method to evaluate the thermal degradation of Captan in a solvent, relevant for understanding stability during sample processing and storage.
Degradation Pathways
The degradation of Captan primarily proceeds through the cleavage of the S-CCl3 bond.
Analytical Considerations
The inherent instability of Captan presents challenges for its analysis, which are also applicable to this compound.
-
Gas Chromatography (GC): The high temperatures of the GC inlet can cause significant on-instrument degradation of Captan to THPI[2][3]. This can lead to an overestimation of THPI and an underestimation of the parent compound. The use of analyte protectants and careful optimization of inlet temperature are crucial.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is often preferred for the analysis of Captan and its metabolites as it avoids the high temperatures associated with GC[4][6]. However, in-source degradation can still occur in some LC-MS interfaces, such as Atmospheric Pressure Chemical Ionization (APCI)[3]. Electrospray ionization (ESI) is generally considered a softer ionization technique for these compounds[4].
-
Sample Preparation: The pH of the extraction and storage solvents is a critical factor. Acidification of samples and standards is often necessary to prevent degradation[2]. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique, but the use of basic sorbents like primary secondary amine (PSA) can cause degradation if the extract is not re-acidified[2].
-
Interferences with this compound: It is important to be aware of potential analytical interferences when using this compound as an internal standard. For instance, an oxidative dehydrogenation of THPI-d6 to PI-d4 has been observed, which can be isobaric to THPI, potentially limiting the usefulness of this compound as an internal standard under certain MS conditions[3].
Conclusion
A thorough understanding of the stability and degradation of this compound is essential for its effective use as an internal standard. By considering the well-documented behavior of Captan, researchers can develop robust and accurate analytical methods. Key considerations include controlling pH and temperature during sample handling and analysis, selecting appropriate analytical techniques to minimize on-instrument degradation, and being aware of potential analytical interferences. This guide provides a foundational understanding to aid in the successful application of this compound in a research and development setting.
References
- 1. Captan | C9H8Cl3NO2S | CID 8606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. lcms.cz [lcms.cz]
- 5. Thermal decomposition of captan and formation pathways of toxic air pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
An In-depth Technical Guide to the Solubility of Captan-d6 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Captan-d6, a deuterated internal standard crucial for the accurate quantification of the fungicide Captan. Given that the primary application of this compound is in analytical chemistry, particularly for mass spectrometry-based methods, understanding its solubility is paramount for the preparation of stock solutions, calibration standards, and spiking samples.
Note on Deuterated Standards: The physical and chemical properties of isotopically labeled compounds, such as this compound, are considered to be nearly identical to their non-labeled counterparts. Therefore, the quantitative solubility data for Captan is presented herein as a reliable and direct surrogate for the solubility of this compound.
Quantitative Solubility Data
The solubility of a compound is a critical parameter for developing analytical methods, ensuring the analyte remains in solution throughout the sample preparation and analysis process. The following table summarizes the available quantitative and qualitative solubility data for Captan (and by extension, this compound) in a range of common organic solvents. Data is compiled from various chemical and toxicological databases.
| Organic Solvent | Solubility (g/L) | Temperature (°C) | Comments |
| Highly Soluble In | |||
| Chloroform | 77.8 | 26 | - |
| 70 | 25 | - | |
| Soluble In | |||
| Dioxane | 47.0 | 26 | - |
| Cyclohexanone | 49.6 | 26 | - |
| 23 | 25 | - | |
| Acetonitrile | 31 | Not Specified | - |
| 21 | 25 | - | |
| Ethyl Acetate | 25 | Not Specified | Described as "Easily soluble".[1] |
| Acetone | 21 | 25 | - |
| Benzene | 21.3 | 26 | - |
| Xylene | 20 | 26 | A value of 9 g/kg has also been reported.[2] |
| Slightly Soluble In | |||
| Toluene | 6.9 | 26 | - |
| Ethanol | 2.9 | 26 | - |
| Isopropanol | 1.7 | 25 | - |
| Methanol | Not Quantified | Not Specified | Described as "Slightly soluble".[2][3][4] |
| Very Low Solubility In | |||
| Heptane | 0.4 | 26 | - |
Data compiled from multiple sources[1][2][5]. It is important to note that slight variations in reported values can occur due to differences in experimental conditions and the purity of the materials used.
Experimental Protocols
Generalized Methodology for Solubility Determination
This protocol outlines a typical workflow for determining the solubility of a compound like this compound in an organic solvent.
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that saturation is achieved and undissolved solid remains visible.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer is typically used. Temperature control is critical as solubility is temperature-dependent.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by careful collection of the supernatant. Alternatively, the solution can be filtered through a syringe filter (e.g., 0.2 µm PTFE) that is compatible with the organic solvent.
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with the same organic solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a suitable analytical technique, such as Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using certified reference standards of this compound of known concentrations.
-
-
Calculation: Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualizations: Workflows and Relationships
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.
References
Methodological & Application
Application Note: Quantitative Analysis of Captan in Complex Matrices Using Captan-d6 as an Internal Standard by GC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Captan is a widely used phthalimide fungicide in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1][2] Regulatory bodies worldwide mandate the monitoring of its residues in food products to ensure consumer safety. However, the analysis of Captan by gas chromatography (GC) is notoriously challenging due to its thermal instability. Captan tends to degrade in the hot GC inlet, leading to poor reproducibility and inaccurate quantification.[3][4]
To overcome these analytical hurdles, the use of a stable isotope-labeled internal standard (IS) is a highly effective strategy.[5][6] Captan-d6, a deuterated analog of Captan, is an ideal internal standard for quantitative analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][7][8] Because this compound has nearly identical chemical and physical properties to the native Captan, it co-elutes and experiences similar effects during sample preparation, injection, and ionization.[5][9] This allows it to compensate for analyte loss, matrix effects, and variations in instrument response, thereby significantly improving the accuracy, precision, and robustness of the quantification method.[6][10]
This application note provides a detailed protocol for the extraction and quantification of Captan in food matrices using the QuEChERS sample preparation method followed by GC-MS/MS analysis, with this compound as the internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution is a powerful technique for quantitative analysis. A known amount of an isotopically enriched standard (this compound) is added to the sample at the beginning of the sample preparation process. This standard acts as a surrogate for the target analyte (Captan). Any loss of the target analyte during the analytical procedure will be accompanied by a proportional loss of the internal standard. The quantification is based on the ratio of the mass spectrometric response of the analyte to that of the internal standard, which remains constant despite variations in sample volume, extraction efficiency, or instrument drift.
Experimental Protocols
Materials and Reagents
-
Standards: Captan (≥99% purity), this compound (≥99% deuterated forms).[1]
-
Solvents: Acetonitrile (ACN) and Toluene (pesticide residue grade).
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), primary-secondary amine (PSA) sorbent, C18 sorbent.
-
Kits: QuEChERS extraction salts and dispersive SPE (dSPE) tubes are commercially available. The AOAC 2007.01 or EN 15662 methods are suitable.[11]
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of Captan and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with toluene. Store at -20°C.
-
Intermediate Standard Mix (10 µg/mL): Dilute the Captan stock solution with acetonitrile to create an intermediate standard.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile.
-
Calibration Standards (e.g., 5-500 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard mix with acetonitrile. Fortify each calibration level with the internal standard spiking solution to a constant final concentration (e.g., 50 ng/mL).
Sample Preparation (QuEChERS Protocol)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food matrices.[11][12]
GC-MS/MS Analysis
The final extract is injected into the GC-MS/MS system. A mid-column backflush configuration can be beneficial to reduce matrix interference and protect the MS source.[8]
Data and Results
Quantitative data is acquired in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. The ratio of the quantifier ion peak area for Captan to the quantifier ion peak area for this compound is used to construct the calibration curve and determine the concentration in unknown samples.
Table 1: Example GC-MS/MS Instrumental Parameters
| Parameter | Setting |
|---|---|
| GC System | Agilent 8890 or equivalent |
| Inlet | Multi-Mode Inlet (MMI), Cold Splitless |
| Carrier Gas | Helium, 1.2-1.5 mL/min constant flow |
| GC Column | Agilent HP-5MS Ultra Inert, 15 m x 0.25 mm, 0.25 µm |
| Oven Program | 70°C (1 min hold), ramp 25°C/min to 300°C (hold 5 min) |
| MS System | Agilent 7010B Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Source Temp. | 300°C |
| Solvent Delay | ~7 minutes |
(Instrument parameters should be optimized for the specific application and instrument used. This table is based on representative values from literature.)[7][8]
Table 2: Example MRM Transitions for Captan and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) | Ion Type |
|---|---|---|---|---|---|
| Captan | 149 | 79 | 50 | 10 | Quantifier |
| 149 | 114 | 50 | 10 | Qualifier | |
| This compound | 155 | 85 | 50 | 10 | Quantifier |
| 155 | 120 | 50 | 10 | Qualifier |
(MRM transitions are instrument-dependent and require empirical optimization.)
Table 3: Summary of Reported Method Performance Data
| Matrix | Spiking Level | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
|---|---|---|---|---|---|
| Grapes | 10-50 µg/kg | 82 - 107 | < 10 | 2.2 - 5.8 | [13] |
| Apples | 10, 50, 100 µg/kg | 97 - 122 | < 10 | 10 | [14] |
| Strawberries | 10, 50, 100 µg/kg | 80 - 107 | < 10 | 10 | [14] |
| Khaki & Cauliflower | 50, 500 µg/kg | 82 - 106 | < 11 | 10 | [15] |
| Cannabis Flower | 200 - 6250 ppb | N/A | < 5 | 200 | [7] |
(LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Values are compiled from various studies and may not be directly comparable due to different methodologies.)
Conclusion
The thermal lability of Captan poses a significant challenge for its accurate quantification by GC-MS/MS. The use of a deuterated internal standard, this compound, is essential for a robust and reliable analytical method. By compensating for analyte degradation in the GC inlet and other variations throughout the analytical process, this compound ensures high-quality data that meets stringent regulatory requirements. The combination of a streamlined QuEChERS sample preparation workflow and the precision of isotope dilution GC-MS/MS provides a powerful tool for the routine analysis of Captan residues in diverse and complex matrices.
References
- 1. caymanchem.com [caymanchem.com]
- 2. shimadzu.com [shimadzu.com]
- 3. lcms.cz [lcms.cz]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. texilajournal.com [texilajournal.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. ejpasa.journals.ekb.eg [ejpasa.journals.ekb.eg]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Captan Residues in Agricultural Matrices using Captan-d6 Internal Standard with LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and sensitive method for the quantitative analysis of the fungicide Captan in various agricultural matrices. Due to Captan's thermal instability and susceptibility to matrix effects in complex samples, traditional gas chromatography (GC) methods can be challenging, often leading to poor reproducibility and inaccurate quantification.[1][2][3] The use of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) provides a more reliable alternative.[2][4] This protocol employs Captan-d6, a stable isotope-labeled internal standard, to compensate for matrix interference and variations during sample preparation and injection, ensuring high accuracy and precision.[5][6] The methodology is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, which is widely adopted for multi-residue pesticide analysis.[7][8]
Principle
Accurate quantification of pesticide residues by LC-MS/MS can be compromised by "matrix effects," where co-extracted compounds from the sample interfere with the ionization of the target analyte, causing signal suppression or enhancement.[9] To correct for these variations, a stable isotope-labeled internal standard (SIL-IS), such as this compound, is introduced to all samples, calibration standards, and quality controls at a constant concentration.[10][11]
This compound is an ideal internal standard as it has the same chemical properties and chromatographic retention time as unlabeled Captan but is mass-differentiated.[11][12] By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variation that affects both compounds equally is nullified. This ratiometric approach significantly improves the accuracy, precision, and overall robustness of the quantification.[5]
Experimental Protocols
2.1 Materials and Reagents
-
Standards: Captan (≥98% purity), this compound (≥99% deuterated forms).[12]
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Acetic Acid (or Formic Acid, LC-MS grade).
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Trisodium Citrate Dihydrate, Disodium Hydrogen Citrate Sesquihydrate.
-
dSPE Sorbents: Primary Secondary Amine (PSA), C18.
-
Equipment: High-speed blender/homogenizer, centrifuge, analytical balance, vortex mixer, micropipettes, LC-MS/MS system.
2.2 Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Captan and this compound standards in acetonitrile to prepare individual stock solutions. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Dilute the Captan stock solution with acetonitrile.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile. This solution will be added to samples to achieve a final concentration within the linear range of the assay (e.g., 50 ng/mL).
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard solution to achieve a concentration range (e.g., 1-200 ng/mL). Add the IS spiking solution to each standard to ensure a constant concentration of this compound.
2.3 Sample Preparation (QuEChERS Method) The following protocol is a general guideline and may require optimization based on the specific matrix (e.g., fruits, vegetables, cereals).[8][13]
-
Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, cryogenic comminution with liquid nitrogen is recommended to prevent degradation.[4][8]
-
Internal Standard Spiking: Add a precise volume of the this compound IS spiking solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile (pre-acidified with 1% acetic acid to improve Captan stability).[3]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, 0.5 g disodium hydrogen citrate).
-
Cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube containing MgSO₄, PSA, and C18 sorbents.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Preparation for Injection: Transfer the supernatant to an autosampler vial. The extract may be diluted with acidified water prior to injection to ensure compatibility with the mobile phase.[4]
Data Presentation and Method Performance
3.1 LC-MS/MS Instrumental Parameters The following table outlines typical parameters for the analysis of Captan and this compound. Optimization is recommended for the specific instrument used.
| Parameter | Recommended Setting |
| LC System | UPLC / HPLC System |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase A | Water with 0.1% Acetic Acid + 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Flow Rate | 0.3 - 0.4 mL/min[7] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 2 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)[1][14] |
| Source Temperature | 550 °C[1] |
| MRM Transitions | Captan: 300 -> 149 (Quantifier), 300 -> 79 (Qualifier) This compound: 306 -> 155 (Quantifier) |
Note: MRM transitions should be empirically determined. The transitions for this compound are predicted based on the fragmentation of the parent compound.
3.2 Method Performance Characteristics The use of this compound as an internal standard allows for excellent method performance, consistent with regulatory guidelines such as SANTE/11813/2017.[4][8]
| Performance Metric | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg (matrix dependent)[4][15][16] |
| Recovery | 70 - 120%[4] |
| Precision (RSD) | < 15%[4] |
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for Captan residue analysis using an internal standard.
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a highly accurate, robust, and sensitive protocol for the quantification of Captan in diverse and complex matrices. This approach effectively mitigates matrix-induced variability and overcomes the challenges associated with GC-based analysis. The detailed protocol serves as a comprehensive guide for researchers and analytical scientists involved in pesticide residue testing, ensuring data quality and compliance with regulatory standards.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. lcms.cz [lcms.cz]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. thamesrestek.co.uk [thamesrestek.co.uk]
- 7. qcap-egypt.com [qcap-egypt.com]
- 8. Multi-residue analysis of captan, captafol, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. it.restek.com [it.restek.com]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. lcms.cz [lcms.cz]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: Quantification of Captan and its Degradation Product THPI using Captan-d6 by LC-MS/MS
Introduction
Captan is a widely used phthalimide fungicide for controlling fungal diseases on a variety of agricultural crops.[1][2] However, its use has raised concerns due to its potential instability and the presence of its degradation products in food and environmental samples.[3][4] Captan is known to be susceptible to degradation, particularly through hydrolysis, leading to the formation of its primary metabolite, 1,2,3,6-tetrahydrophthalimide (THPI).[1][2][3] Accurate quantification of both the parent compound and its degradation products is crucial for regulatory monitoring and risk assessment.
Gas chromatography (GC) methods have traditionally been used for the analysis of Captan. However, these methods are often hampered by the thermal instability of Captan in the GC inlet, leading to its degradation and inaccurate quantification.[5][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a more robust and reliable alternative, minimizing on-instrument degradation and allowing for the simultaneous analysis of Captan and its metabolites.[5][7]
This application note presents a detailed protocol for the quantification of Captan and its primary degradation product, THPI, in various matrices using an LC-MS/MS method with Captan-d6 as an internal standard. The use of a deuterated internal standard is essential for correcting matrix effects and variabilities during sample preparation and analysis, ensuring high accuracy and precision.[8]
Degradation Pathway of Captan
Captan degrades primarily through the cleavage of the S-CCl3 bond, leading to the formation of THPI. This process can occur through hydrolysis in aqueous environments and is also observed during thermal decomposition.[1][9][10]
Caption: Degradation pathway of Captan to its primary metabolite, THPI.
Experimental Workflow
The analytical workflow for the quantification of Captan and THPI involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: General experimental workflow for Captan and THPI analysis.
Materials and Methods
Reagents and Standards
-
Captan (≥98% purity)
-
This compound (isotopic purity ≥99%)
-
Tetrahydrophthalimide (THPI) (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts and dSPE cleanup tubes
Instrumentation
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[7][11]
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution.
-
Salting Out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shaking and Centrifugation: Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.
-
Cleanup (dSPE): Transfer an aliquot of the supernatant to a dSPE cleanup tube containing primary secondary amine (PSA) and magnesium sulfate.
-
Final Extract: Vortex for 30 seconds and centrifuge. Take an aliquot of the cleaned extract, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Captan, this compound, and THPI need to be optimized on the specific instrument.
-
Quantitative Data
The following table summarizes typical quantitative parameters for the analysis of Captan and its degradation product THPI. These values can vary depending on the matrix and the specific LC-MS/MS instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Captan | 300.0 | 149.0 | 0.1 - 1.0 µg/kg | 0.5 - 5.0 µg/kg |
| This compound | 306.0 | 155.0 | - | - |
| THPI | 152.1 | 79.1 | 0.5 - 2.0 µg/kg | 1.0 - 10.0 µg/kg |
Data compiled from various sources and represent typical achievable limits.[10][11]
Results and Discussion
The developed LC-MS/MS method provides excellent selectivity and sensitivity for the simultaneous quantification of Captan and THPI. The use of this compound as an internal standard effectively compensates for matrix effects and variations in extraction recovery, leading to high accuracy and precision.
Chromatographic separation should ensure baseline resolution of the analytes from matrix interferences. The MRM transitions provide a high degree of specificity, minimizing the risk of false positives. Calibration curves should be prepared in a matrix-matched solvent to account for any residual matrix effects, and a linear range covering the expected concentrations of the analytes should be established.
Conclusion
The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, offers a robust, sensitive, and accurate approach for the quantification of Captan and its primary degradation product, THPI. This method is suitable for routine monitoring of these compounds in various matrices, including food and environmental samples, and is essential for ensuring food safety and compliance with regulatory limits. The protocol provides a reliable framework for researchers and analytical laboratories involved in pesticide residue analysis.
References
- 1. Bacterial degradation of fungicide captan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. lcms.cz [lcms.cz]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Multi-residue analysis of captan, captafol, folpet, and iprodione in cereals using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. GC-ITMS determination and degradation of captan during winemaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
Application Notes and Protocols for the Analysis of Captan and Folpet Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Captan and Folpet are widely used phthalimide fungicides in agriculture. Due to their potential health risks, regulatory bodies worldwide have established maximum residue limits (MRLs) in various food commodities. The analysis of these fungicides, however, presents significant challenges due to their thermal instability and susceptibility to degradation during sample preparation and analysis, particularly with gas chromatography (GC) techniques. Captan readily degrades to tetrahydrophthalimide (THPI) and Folpet to phthalimide (PI).[1][2]
To overcome these analytical hurdles, robust and reliable methods employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have been developed. The use of isotopically labeled internal standards, such as Captan-d6 and Folpet-d4, is crucial for accurate quantification. These deuterated standards mimic the chemical behavior of the target analytes, effectively compensating for matrix effects and variations in extraction recovery and instrument response.[3] This document provides detailed application notes and protocols for the quantitative analysis of Captan and Folpet in various matrices using their respective deuterated analogues as internal standards.
Analytical Principle
The analytical method is based on stable isotope dilution analysis (SIDA). A known amount of the deuterated internal standard (e.g., this compound and Folpet-d4) is added to the sample prior to extraction. The sample is then subjected to an extraction and clean-up procedure, typically a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The final extract is analyzed by LC-MS/MS. The ratio of the signal of the native analyte to its corresponding deuterated internal standard is used for quantification. This ratiometric measurement ensures high accuracy and precision by correcting for potential losses during sample processing and instrumental analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of Captan and Folpet using deuterated internal standards. The data has been compiled from various studies and represents typical performance characteristics of the described methods.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Captan | Apples, Tomatoes | - | 0.01 | [4] |
| Folpet | Apples, Tomatoes | - | 0.01 | [4] |
| Captan | Sweet Pepper | - | 0.03 | [4] |
| Folpet | Sweet Pepper | - | 0.03 | [4] |
| Captan | Wheat Flour, Sesame Seeds, Fennel Seeds | - | 0.05 | [4] |
| Folpet | Wheat Flour, Sesame Seeds, Fennel Seeds | - | 0.05 | [4] |
| Captan | Khaki, Cauliflower | 0.01 | - | [3] |
| Folpet | Khaki, Cauliflower | 0.01 | - | [3] |
Table 2: Recovery and Precision Data
| Analyte | Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Captan | Various Food Commodities | 0.01 - 0.25 | 83 - 118 | < 19 | [4] |
| Folpet | Various Food Commodities | 0.01 - 0.25 | 83 - 118 | < 19 | [4] |
| Captan | Khaki, Cauliflower | 0.05, 0.5 | 82 - 106 | < 11 | [3] |
| Folpet | Khaki, Cauliflower | 0.05, 0.5 | 82 - 106 | < 11 | [3] |
Table 3: Linearity of Calibration
| Analyte | Matrix | Concentration Range (µg/L) | Correlation Coefficient (r²) | Reference |
| Captan | Apples, Fennel Seeds | 5 - 500 | > 0.997 | [4] |
| Folpet | Apples, Fennel Seeds | 5 - 500 | > 0.997 | [4] |
| Captan | Sweet Pepper, Tomatoes, Wheat Flour, Sesame Seeds | 20 - 500 | > 0.997 | [4] |
| Folpet | Sweet Pepper, Tomatoes, Wheat Flour, Sesame Seeds | 20 - 500 | > 0.997 | [4] |
| Captan | Solvent | 50 - 2500 | Linear | [3] |
| Folpet | Solvent | 50 - 2500 | Linear | [3] |
Experimental Protocols
This section provides a detailed protocol for the analysis of Captan and Folpet in a representative food matrix (e.g., apples) using an acidified QuEChERS extraction and LC-MS/MS.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic acid.
-
Standards: Captan, Folpet, this compound, and Folpet-d4 certified reference materials.
-
QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, disodium citrate sesquihydrate.
-
Dispersive Solid Phase Extraction (dSPE) Sorbent: PSA (primary secondary amine), C18.
-
Syringe Filters: 0.22 µm PTFE.
Standard Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve the certified reference standards of Captan, Folpet, this compound, and Folpet-d4 in methanol to prepare individual stock solutions. Store at -20°C.
-
Intermediate Standard Mix (10 µg/mL): Prepare a mixed working solution of Captan and Folpet in acetonitrile.
-
Intermediate Internal Standard Mix (10 µg/mL): Prepare a mixed working solution of this compound and Folpet-d4 in acetonitrile.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard mix to achieve a concentration range of 5 to 500 µg/L. Add the intermediate internal standard mix to each calibration standard to a final concentration of 100 µg/L.
Sample Preparation (Acidified QuEChERS)
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of apple).
-
Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a specific volume of the intermediate internal standard mix (e.g., 100 µL of 10 µg/mL this compound/Folpet-d4) to the sample.
-
Extraction:
-
Add 10 mL of acidified acetonitrile (1% formic acid).
-
Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
dSPE Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 1 mL) to a dSPE tube containing MgSO₄, PSA, and C18.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the dSPE tube at high speed for 2 minutes.
-
Filtration and Analysis: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
-
LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol with 0.1% formic acid
-
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for each analyte and internal standard for quantification and confirmation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Captan and Folpet analysis.
Degradation Pathway
Caption: Degradation pathway of Captan and Folpet.
References
Troubleshooting & Optimization
Improving peak shape and chromatography for Captan-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Captan-d6. The information provided aims to address common challenges encountered during chromatographic analysis to improve peak shape and overall data quality.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing) for this compound
Q: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue in the analysis of Captan and its deuterated analog. It can compromise peak integration and affect the accuracy of your results. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with this compound, causing peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: The pH of your mobile phase is a critical factor.[1][2][3] For acidic analytes, using a low-pH mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.[3]
-
Solution 2: Use of Mobile Phase Additives: Incorporating additives into your mobile phase can significantly improve peak shape.
-
Acidic Modifiers: Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase helps to protonate the silanol groups, reducing their interaction with the analyte.[4][5]
-
Buffers: Using a buffer system, such as ammonium formate or ammonium acetate, can help maintain a consistent pH and further reduce peak tailing.[6][7]
-
-
-
Column Choice: The type of column used can have a significant impact on peak shape.
-
Solution: Consider using a column with a highly inert stationary phase or one that is end-capped to minimize the number of available silanol groups.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution: Try reducing the injection volume or diluting your sample to see if the peak shape improves.
-
Issue 2: this compound and Captan Peak Splitting or Co-elution Issues
Q: I am observing peak splitting for this compound, or it is not co-eluting perfectly with Captan. Why is this happening?
A: Peak splitting can be caused by a few factors, and imperfect co-elution of a deuterated internal standard with its native analog can affect quantification, especially in the presence of matrix effects.
Potential Causes & Solutions:
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts due to the kinetic isotope effect. This can lead to partial separation on the column.
-
Solution: While complete co-elution is ideal, slight separation may be acceptable if the peak shapes are good and the integration is consistent. If the separation is significant, you may need to adjust your chromatographic conditions (e.g., gradient, temperature) to minimize this effect.
-
-
Injection Solvent Mismatch: If the solvent used to dissolve your sample is significantly stronger than your initial mobile phase, it can cause peak distortion, including splitting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is as weak as possible while still maintaining sample solubility.
-
-
Column Degradation: A void at the head of the column or a partially blocked frit can cause the sample to travel through the column in a non-uniform manner, leading to split peaks.
-
Solution: If you suspect column degradation, try flushing the column or replacing it with a new one.
-
Issue 3: Low Sensitivity or Inconsistent Response for this compound
Q: I am experiencing low sensitivity or a variable response for this compound. What could be the problem?
A: Captan and its deuterated analog are known to be unstable, which can lead to issues with sensitivity and reproducibility.
Potential Causes & Solutions:
-
Analyte Degradation: Captan is susceptible to degradation, particularly in the GC inlet and at non-ideal pH values.[8] Its primary degradation product is tetrahydrophthalimide (THPI). This degradation can also occur with this compound.
-
Solution 1: Use LC-MS/MS: Liquid chromatography is generally preferred over gas chromatography for Captan analysis to avoid thermal degradation in the injector.[8]
-
Solution 2: Control Mobile Phase pH: As mentioned for peak tailing, maintaining an acidic pH (e.g., with 0.1% acetic acid) can help stabilize Captan and this compound in solution.[4][5]
-
-
Ionization Suppression/Enhancement: Components in your sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to a decreased or increased signal.
-
Solution: Ensure that your sample preparation method is effective at removing matrix interferences. If matrix effects are still suspected, you may need to further optimize your sample cleanup procedure or adjust your chromatographic method to separate this compound from the interfering compounds.
-
-
Mass Spectrometry Interferences: There have been reports of interferences with this compound, particularly in GC-MS analysis.
-
Solution: Carefully select your MRM transitions and ensure that they are specific to this compound and free from cross-talk from other compounds in your sample or from the non-deuterated Captan. One study noted that the oxidative dehydrogenation of THPI-d6 (a potential degradant of this compound) can form a product that is isobaric to THPI, limiting the usefulness of this compound as an internal standard if not chromatographically separated.[9]
-
Data Presentation
Table 1: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Notes |
| Column | C18 (e.g., Waters BEH C18, 2.1x100 mm, 1.7 µm) | A high-quality, end-capped C18 column is recommended to minimize silanol interactions. |
| Mobile Phase A | Water with 0.1% Acetic Acid or 0.1% Formic Acid | The acidic modifier is crucial for peak shape and stability.[4][5] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Acetic Acid or 0.1% Formic Acid | Ensure the modifier is present in both mobile phases for consistent chromatography. |
| Flow Rate | 0.3 - 0.5 mL/min | Adjust as needed based on column dimensions and desired run time. |
| Column Temperature | 30 - 40 °C | Maintaining a stable column temperature can improve reproducibility. |
| Injection Volume | 1 - 5 µL | Minimize to avoid column overload and peak distortion. |
| Ionization Mode | ESI+ or APCI | Both have been used successfully. APCI may be less susceptible to matrix effects for some applications.[4] |
Table 2: Example MRM Transitions for Captan and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Captan | 300.0 | 149.0 | Example value, optimize for your instrument |
| Captan | 300.0 | 79.0 | Example value, optimize for your instrument |
| This compound | 306.0 | 155.0 | Example value, optimize for your instrument |
| This compound | 306.0 | 82.0 | Example value, optimize for your instrument |
Note: The exact m/z values and collision energies should be optimized for your specific mass spectrometer.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Captan and this compound
This protocol provides a starting point for developing a robust analytical method.
-
Standard Preparation:
-
Prepare stock solutions of Captan and this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare working standards by diluting the stock solutions in the initial mobile phase composition.
-
-
Sample Preparation (QuEChERS as an example):
-
For solid samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction is often used.
-
Homogenize the sample.
-
Extract with acidified acetonitrile.
-
Add extraction salts (e.g., magnesium sulfate, sodium chloride) and centrifuge.
-
The supernatant can be directly analyzed or further cleaned up using dispersive SPE (dSPE) if high matrix interference is expected.
-
-
LC-MS/MS Analysis:
-
Use the parameters outlined in Table 1 as a starting point.
-
Equilibrate the column with the initial mobile phase conditions for a sufficient time before injecting the first sample.
-
Perform a gradient elution, starting with a higher percentage of aqueous mobile phase and ramping up the organic mobile phase to elute Captan and this compound.
-
Monitor the MRM transitions specified in Table 2.
-
Visualizations
Caption: Troubleshooting workflow for improving this compound chromatography.
References
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. agilent.com [agilent.com]
- 4. shimadzu.com [shimadzu.com]
- 5. shimadzu.com [shimadzu.com]
- 6. qcap-egypt.com [qcap-egypt.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 8. lcms.cz [lcms.cz]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
Stability of Captan-d6 in various solvents and pH conditions
This technical support center provides guidance on the stability of Captan-d6 in various solvents and under different pH conditions. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.
Disclaimer: Most of the available stability data is for non-deuterated Captan. Due to the isotopic labeling, the chemical properties and stability of this compound are expected to be nearly identical to Captan. Therefore, the data presented for Captan should be considered a very close surrogate for this compound.
Stability of this compound in Organic Solvents
The choice of solvent can significantly impact the stability of this compound, especially during sample preparation and analysis.
Data Summary: Solvent Stability
| Solvent | Stability | Recommendations & Remarks |
| Acetonitrile | Good (with acidification) | Degradation has been observed in some lots of acetonitrile. Stability is significantly improved by the addition of 0.1% (v/v) acetic acid.[1][2] Acidified acetonitrile is the recommended solvent for stock solutions and dilutions for LC-MS analysis. |
| Toluene | Good | Considered a good exchange solvent for GC analysis due to its miscibility with acetonitrile and good response for a range of pesticides.[2] |
| Hexane | Good | A suitable non-polar solvent. |
| Ethyl Acetate | Moderate | Some degradation of similar pesticide compounds (thioethers) has been noted. Use with caution. |
| Methanol | Poor | Decreases in Captan concentration have been observed.[3] Avoid for long-term storage of solutions. |
| Ethanol | Poor | Similar to methanol, shows degradation of Captan.[3] |
| Acetone | Poor | Degradation of Captan has been reported.[2][3] Additionally, it can cause decomposition at the injection port during GC analysis.[3] |
| Chloroform | Slightly Soluble | Data on long-term stability is limited.[4] |
Stability of this compound under Various pH Conditions
This compound is highly susceptible to hydrolysis, and its stability is strongly dependent on the pH of the aqueous solution.
Data Summary: pH Stability (Hydrolysis Half-life)
| pH | Half-life (t½) | Stability Profile |
| 4 | 32 hours[5] | Relatively stable in acidic conditions. |
| 5.0 | 63 days (for Dursban, indicating general trend) | Increased stability in acidic pH. |
| 7.0 | 8 hours[5][6] | Moderately stable at neutral pH. |
| 7.1 | 3 hours[7] | Degradation accelerates as pH approaches and surpasses neutral. |
| 8.0 | 10 minutes[6] | Rapid degradation in alkaline conditions. |
| 8.2 | 10 minutes[7] | Very unstable in alkaline solutions. |
| 9.0 | 24 hours (for Sevin, indicating general trend) | Significant degradation. |
| 10.0 | 2 minutes[7] | Extremely rapid degradation. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Buffered Solution
This protocol outlines a general procedure to determine the stability of this compound at a specific pH.
-
Preparation of Buffer Solutions:
-
Prepare buffers at the desired pH values (e.g., pH 4, 7, and 9) using appropriate buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9).
-
Ensure all glassware is scrupulously clean.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acidified acetonitrile (0.1% v/v acetic acid).
-
-
Incubation:
-
Spike the buffer solutions with the this compound stock solution to a final concentration of 10 µg/mL.
-
Vortex briefly to ensure homogeneity.
-
Divide each solution into aliquots in amber vials to minimize photodegradation.
-
Store the vials at a constant temperature (e.g., 25°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take a vial from each pH condition.
-
Immediately quench any further degradation by acidifying the sample (if not already acidic) and/or diluting with acidified acetonitrile.
-
Analyze the samples by a validated LC-MS/MS or GC-MS method to determine the concentration of this compound and its primary degradation product, tetrahydrophthalimide (THPI).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
-
Mandatory Visualizations
Caption: Chemical degradation pathway of Captan to THPI.
Caption: Workflow for assessing this compound stability.
Troubleshooting and FAQs
Q1: I am seeing a rapid loss of my this compound peak during my GC-MS analysis. What could be the cause?
A1: This is a common issue with Captan and this compound. The primary causes are:
-
Thermal Degradation: Captan is thermally labile and can degrade in the hot GC inlet, leading to the formation of THPI.[8]
-
Solvent Choice: If you are using acetone as your solvent, it can cause decomposition at the injection port.[3]
-
pH of Sample: If your sample matrix is alkaline, this compound will degrade rapidly.
Solutions:
-
Consider using a lower injection port temperature if your chromatography allows.
-
Switch to an LC-MS/MS method, which avoids the high temperatures of the GC inlet.
-
Ensure your final sample extract is in an acidic solvent, such as acidified acetonitrile.
Q2: My this compound internal standard response is inconsistent across my sample batch. Why is this happening?
A2: Inconsistent internal standard response can be due to:
-
Variable Sample pH: If the pH of your samples varies, the rate of this compound degradation will also vary, leading to inconsistent responses.
-
Matrix Effects: Different sample matrices can affect the stability and ionization of this compound.
-
Inconsistent Time Between Preparation and Analysis: Due to its instability, especially in neutral to alkaline conditions, a delay between sample preparation and analysis can lead to significant degradation.
Solutions:
-
Buffer all samples to a consistent acidic pH (e.g., by adding a small amount of acetic or formic acid) during the extraction or final dilution step.
-
Analyze samples as quickly as possible after preparation.
-
Use matrix-matched calibration standards to compensate for matrix effects.
Q3: Can I store my this compound stock solution in methanol at -20°C?
A3: It is not recommended. Studies have shown that Captan degrades in methanol, even at low temperatures over time.[3] The most suitable solvent for stock solutions is acidified acetonitrile (with 0.1% v/v acetic acid), which should be stored at -20°C or below in the dark.[1][2]
Q4: I am analyzing a food sample with a neutral pH. How can I prevent the degradation of this compound during sample preparation?
A4: To minimize degradation during the extraction of neutral or alkaline samples:
-
Acidify Early: Add an acid (e.g., acetic acid, formic acid) during the initial homogenization or extraction step. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method often incorporates an acidification step for this reason.
-
Keep Samples Cold: Perform extraction and processing steps at low temperatures (e.g., on ice) to slow down the degradation kinetics.
-
Work Quickly: Minimize the time the sample is in a non-acidified state.
Q5: Is it better to use LC-MS/MS or GC-MS for the analysis of this compound?
A5: For stability and reproducibility, LC-MS/MS is generally the preferred technique for Captan and this compound analysis. This is because it avoids the high temperatures of the GC inlet, which is a major source of degradation. If GC-MS must be used, careful optimization of the inlet conditions and the use of analyte protectants are crucial.
References
- 1. asean.org [asean.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. fao.org [fao.org]
- 5. agilent.com [agilent.com]
- 6. GC-ITMS determination and degradation of captan during winemaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity and Limit of Detection with Captan-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Captan-d6 to enhance the sensitivity and limit of detection in analytical experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound as an internal standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Q1: Why am I observing poor signal intensity or high variability in my results when using this compound?
A1: Poor signal intensity or high variability can stem from several factors. Firstly, Captan itself is known to be thermally labile and can degrade in the GC inlet, leading to inconsistent results.[1] Using a properly deactivated inlet liner and optimizing injection parameters are crucial. For LC-MS, ensure that the mobile phase composition and pH are suitable to maintain the stability of both Captan and this compound. Acidifying the mobile phase, for instance with 0.1% formic acid, can help minimize degradation.
Secondly, matrix effects can significantly impact ionization efficiency in the mass spectrometer, leading to signal suppression or enhancement.[1][2] While this compound is designed to co-elute with Captan and compensate for these effects, significant differences in the matrix composition between samples and calibration standards can still lead to variability.[2] Consider using matrix-matched calibration standards to mitigate this issue.
Q2: My calibration curve for Captan has a poor correlation coefficient (R²) when using this compound. What should I do?
A2: A poor correlation coefficient can indicate several potential problems. Ensure that your stock solutions of both Captan and this compound are accurately prepared and stored correctly to prevent degradation. It is also important to verify that the concentration of the this compound internal standard is consistent across all calibration standards and samples.
In GC-MS analysis, the thermal degradation of Captan can be a significant factor. The use of analyte protectants can help to minimize this degradation and improve linearity. Additionally, ensure that there is no interference from the matrix with the qualifier ion for this compound.
Q3: I am seeing a chromatographic shift between Captan and this compound. Is this normal and how can I address it?
A3: A slight chromatographic shift between a deuterated internal standard and the native analyte can sometimes occur, especially in high-resolution chromatography. This is due to the slight difference in physicochemical properties caused by the deuterium labeling. However, a significant separation can be problematic as it may lead to differential matrix effects, where the analyte and the internal standard are not affected by co-eluting matrix components in the same way.
To address this, you may need to optimize your chromatographic method. This could involve adjusting the gradient profile in LC or the temperature program in GC to ensure co-elution. A less aggressive gradient or a slower temperature ramp can sometimes improve the overlap of the two peaks. It is crucial for the analyte and internal standard to co-elute as closely as possible for effective correction of matrix effects.[3]
Q4: Can this compound be used for both GC-MS and LC-MS analysis?
A4: Yes, this compound is suitable for use as an internal standard in both GC-MS and LC-MS methods for the quantification of Captan.[4] However, the sample preparation and instrument conditions will differ significantly between the two techniques. LC-MS/MS is often considered a more robust method for Captan analysis due to the thermal instability of the compound in GC systems.[1]
Q5: Are there any known interferences when using this compound?
A5: When analyzing for Captan's metabolite, tetrahydrophthalimide (THPI), it's important to be aware of potential isobaric interferences. For instance, the deuterated internal standard for another fungicide's metabolite, PI-D4, can interfere with the MRM transition of THPI. Similarly, the oxidative dehydrogenation of THPI-d6 (a potential impurity or degradation product of this compound) can form a product that is isobaric with THPI. Therefore, chromatographic separation of these compounds is crucial.[5]
Quantitative Data Summary
The use of this compound as an internal standard has been shown to improve the accuracy and precision of Captan quantification. Below are tables summarizing key performance data from various studies.
Table 1: GC-MS/MS Method Performance for Captan Analysis with and without this compound
| Parameter | Without this compound (using Parathion-d10 IS) | With this compound IS | Reference |
| Correlation Coefficient (R²) | 0.9920 | 0.9970 | [6] |
| Empirical LOD (in-vial) | 0.446 ppb | 0.446 ppb | [6] |
| Empirical LOQ (in-vial) | 1.488 ppb | 1.488 ppb | [6] |
| Calibration Range (in-vial) | 1 to 64 ppb | 1 to 64 ppb | [6] |
Table 2: Recovery and Limit of Detection of Captan using Isotope-Labeled Internal Standard in Vegetable Samples (GC/NCI-MS)
| Matrix | Spiking Level (mg/kg) | Recovery (%) | RSD (%) (n=5) | LOD (mg/kg) | Reference |
| Khaki (flesh and peel) | 0.05 | 82-106 | <11 | 0.01 | [7] |
| 0.5 | 82-106 | <11 | 0.01 | [7] | |
| Cauliflower | 0.05 | 82-106 | <11 | 0.01 | [7] |
| 0.5 | 82-106 | <11 | 0.01 | [7] |
Table 3: Limits of Quantification (LOQs) for Captan in Various Food Matrices by LC-MS/MS
| Matrix | LOQ (ppb) | Reference |
| Rice | 1 | [2] |
| Apple | 10 | [2] |
| Orange | 30 | [2] |
| Matcha Tea | 30 | [2] |
Experimental Protocols
Below are detailed methodologies for the analysis of Captan using this compound as an internal standard for both GC-MS/MS and LC-MS/MS platforms.
Protocol 1: GC-MS/MS Analysis of Captan in Cannabis Flower[8]
1. Sample Preparation (QuEChERS-based)
-
Weigh 1.0 g of homogenized cannabis sample into a 50 mL polypropylene centrifuge tube.
-
Add ceramic homogenizers to the tube.
-
Spike the sample with the appropriate amount of this compound internal standard solution.
-
Add 15 mL of pesticide-grade acetonitrile.
-
Shake mechanically for 3-5 minutes at high speed.
-
Centrifuge the sample.
-
The supernatant is then cleaned up using a solid-phase extraction (SPE) cartridge (e.g., SampliQ C18 EC).
-
The eluent is collected and the final volume is adjusted with acetonitrile.
-
A final dilution is performed before injection into the GC-MS/MS system.
2. GC-MS/MS Parameters
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5MS Ultra Inert, 15 m x 250 µm, 0.25 µm
-
Carrier Gas: Helium
-
Inlet: Multi-Mode Inlet (MMI)
-
Injection Volume: 1.0 µL
-
MS System: Agilent 7010B Triple Quadrupole MS or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Captan | 298.9 | 149.0 | 10 |
| 298.9 | 79.0 | 15 | |
| This compound | 304.9 | 155.0 | 10 |
| 304.9 | 82.0 | 15 |
Protocol 2: LC-MS/MS Analysis of Captan in Hemp[3]
1. Sample Preparation
-
Weigh the homogenized hemp sample into a centrifuge tube.
-
Add steel balls for efficient extraction.
-
Add 5 mL of acetonitrile with 0.1% formic acid.
-
Vortex for 10 minutes.
-
Centrifuge for 10 minutes at 3000 rpm.
-
Filter the supernatant through a 0.22-µm nylon syringe filter.
-
Dilute the extracted sample with acetonitrile containing 0.1% formic acid.
-
Add the this compound internal standard solution.
2. LC-MS/MS Parameters
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water
-
Mobile Phase B: 0.1% formic acid and 2 mM ammonium formate in methanol
-
Gradient: 5% B to 100% B over a programmed duration
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 3 µL
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent
-
Ionization Source: Electrospray Ionization (ESI)
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Captan | 300.0 | 149.0 | 10 |
| 300.0 | 114.0 | 20 | |
| This compound | 306.0 | 155.0 | 10 |
| 306.0 | 117.0 | 20 |
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in analytical testing.
References
- 1. lcms.cz [lcms.cz]
- 2. shimadzu.com [shimadzu.com]
- 3. A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. shimadzu.com [shimadzu.com]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. Improved analysis of captan, tetrahydrophthalimide, captafol, folpet, phthalimide, and iprodione in fruits and vegetables by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for Captan Analysis: Focus on Captan-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Captan-d6 with other internal standards used in the quantitative analysis of the fungicide Captan. The selection of an appropriate internal standard is critical for achieving accurate and reliable results, particularly in complex matrices encountered in food safety, environmental monitoring, and toxicological studies. This document summarizes performance data, details experimental protocols, and offers visual workflows to aid in the selection of the most suitable internal standard for your analytical needs.
Introduction to Internal Standards in Captan Analysis
Captan is a thermally labile and pH-sensitive fungicide, making its accurate quantification challenging. The use of an internal standard (IS) is essential to compensate for analyte loss during sample preparation and for variations in instrument response, such as matrix effects. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. Isotopically labeled internal standards, such as this compound, are often considered the gold standard as they co-elute with the native analyte and experience similar ionization suppression or enhancement in mass spectrometry.
This guide focuses on the comparison of this compound with other commonly used or potential internal standards, including Parathion-d10 and the non-isotopically labeled PCB 138.
Performance Data Comparison
The following table summarizes the available performance data for this compound and alternative internal standards from various studies. It is important to note that direct head-to-head comparative studies across a wide range of matrices and conditions are limited. The data presented is a consolidation of findings from different sources.
| Performance Parameter | This compound (Isotopically Labeled) | Parathion-d10 (Isotopically Labeled) | PCB 138 (Non-Isotopically Labeled) |
| Analyte Similarity | High (identical chemical structure) | Moderate (different chemical class) | Low (different chemical class) |
| Compensation for Matrix Effects | Excellent | Good | Moderate to Poor |
| Linearity (R²) for Captan | >0.99 (Consistently high) | >0.99 (Comparable to this compound in some cases) | Lower correlation coefficient observed in complex matrices[1] |
| Calibration Stability | High (less calibration drift observed) | Moderate | Lower |
| Recovery | Typically within 70-120% | Not explicitly reported for Captan analysis | Not explicitly reported for Captan analysis |
| Limit of Quantitation (LOQ) | Method-dependent, generally low µg/kg levels | Method-dependent | Method-dependent |
| Cross-Contamination Risk | Minimal (mass difference) | None | None |
| Commercial Availability | Readily available from various suppliers | Readily available | Readily available |
| Cost | Higher | Moderate | Lower |
Key Findings from the Data:
-
Superior Matrix Effect Compensation: As an isotopically labeled analog, this compound co-elutes with Captan, leading to more effective compensation for matrix-induced signal suppression or enhancement, resulting in higher accuracy and precision.
-
Improved Linearity and Stability: Studies have shown that using this compound results in excellent linearity for Captan calibration curves and less calibration drift over analytical sequences compared to other internal standards. For instance, in the analysis of Captan in peaches, a significantly better linear regression curve was obtained using this compound compared to PCB 138[1].
-
Comparable Performance in Specific Cases: In some applications, such as the analysis of pesticides in cannabis, Parathion-d10 has demonstrated comparable calibration performance (R² values) to this compound. However, the same study noted that the use of this compound resulted in less calibration drift.
Experimental Protocols
A typical workflow for the analysis of Captan in food matrices using an internal standard involves sample preparation by QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: QuEChERS Protocol
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food.
Materials:
-
Homogenized sample (e.g., fruit, vegetable)
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Internal Standard solution (this compound, Parathion-d10, or PCB 138 in a suitable solvent)
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add the appropriate volume of the internal standard solution.
-
Add 10-15 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute and then centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) for d-SPE cleanup.
-
Add the d-SPE sorbents to the aliquot and vortex.
-
Centrifuge and take the supernatant for analysis.
Instrumental Analysis: GC-MS/MS and LC-MS/MS
The choice between GC-MS/MS and LC-MS/MS depends on the specific requirements of the analysis and the properties of co-extracted matrix components.
Typical GC-MS/MS Parameters:
-
Column: Low-bleed capillary column suitable for pesticide analysis (e.g., HP-5ms).
-
Inlet: Pulsed splitless or programmable temperature vaporizer (PTV) to minimize thermal degradation of Captan.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Typical LC-MS/MS Parameters:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization.
-
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Mandatory Visualizations
Experimental Workflow for Captan Analysis
Caption: Workflow for Captan analysis using an internal standard.
Logical Relationship of Internal Standard Selection
Caption: Impact of internal standard choice on analytical performance.
Conclusion
Based on the available evidence and established analytical principles, This compound is the superior internal standard for the quantitative analysis of Captan . Its identical chemical behavior to the native analyte ensures the most effective compensation for sample preparation losses and matrix effects, leading to higher accuracy, precision, and overall data reliability. While other internal standards like Parathion-d10 may offer acceptable performance in certain scenarios and at a lower cost, they do not provide the same level of assurance, particularly in complex and variable matrices. The use of non-isotopically labeled standards like PCB 138 is discouraged for accurate Captan quantification due to significant differences in chemical properties and inadequate compensation for analytical variability. For researchers, scientists, and drug development professionals requiring the highest quality data for Captan analysis, the investment in this compound is well-justified.
References
Captan-d6 as an Internal Standard: A Guide to Accuracy and Precision in Analytical Methods
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fungicide Captan, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of Captan-d6 as an internal standard against other alternatives, supported by experimental data and detailed methodologies. Captan's inherent instability, particularly in gas chromatography (GC) systems, makes the use of a suitable internal standard crucial for reliable quantification by correcting for analyte loss during sample preparation and analysis.
Performance of this compound: A Quantitative Overview
Isotopically labeled internal standards are considered the gold standard in mass spectrometry-based quantification due to their similar chemical and physical properties to the target analyte. This compound, a deuterated analog of Captan, co-elutes with the native compound, ensuring that it experiences similar matrix effects and degradation, thus providing effective compensation for variations.
A study on the determination of Captan in vegetable samples using a gas chromatography/negative chemical ionization-mass spectrometry (GC/NCI-MS) method with an isotope-labeled internal standard (presumed to be this compound) demonstrated excellent performance. The method was validated with blank samples of khaki and cauliflower spiked at 0.05 and 0.5 mg/kg, yielding satisfactory recoveries between 82% and 106% with relative standard deviations (RSDs) lower than 11%[1].
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Khaki (Flesh & Peel) | 0.05 | 82 - 106 | < 11 |
| 0.5 | 82 - 106 | < 11 | |
| Cauliflower | 0.05 | 82 - 106 | < 11 |
| 0.5 | 82 - 106 | < 11 |
Comparison with Alternative Internal Standards
While isotopically labeled standards are preferred, other compounds are sometimes employed as internal standards for pesticide analysis. A direct comparison between this compound and a non-isotopically labeled internal standard, PCB138, for the analysis of Captan in peaches highlighted the superior performance of this compound. The use of this compound resulted in a significantly better linear regression, indicating higher precision in the quantification of Captan.
In multi-residue pesticide analysis, other internal standards like α-BHC-d6 or Triphenyl phosphate (TPP) are often used for a wide range of analytes, including Captan. However, their effectiveness in compensating for the specific degradation and matrix effects of Captan may be limited due to differences in their chemical structures and properties. For instance, a study on pesticide analysis in cannabis evaluated the use of both parathion-d10 and this compound for Captan quantification, noting that the use of this compound could lead to interference with a qualifier ion, a factor to consider in method development.
The general principle of internal standardization dictates that the closer the internal standard is to the analyte in terms of chemical structure and physicochemical properties, the better it will compensate for analytical variability. Therefore, this compound is expected to provide more accurate and precise results for Captan analysis compared to structurally dissimilar internal standards.
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from food matrices.
Materials:
-
Homogenized fruit or vegetable sample
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Sodium citrate dibasic sesquihydrate
-
Sodium citrate tribasic dihydrate
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, GCB)
-
This compound internal standard solution
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add the appropriate volume of the this compound internal standard solution.
-
Add 10-15 mL of acetonitrile.
-
Add the QuEChERS extraction salts (magnesium sulfate, sodium chloride, and sodium citrates).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the acetonitrile supernatant for d-SPE cleanup.
-
Add the appropriate d-SPE sorbents to the aliquot and vortex.
-
Centrifuge and take the supernatant for analysis.
Instrumental Analysis: GC-MS/MS Parameters
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS Ultra Inert (or equivalent), 15 m x 0.25 mm, 0.25 µm film thickness
-
Injector: Split/splitless or PTV, 250 °C
-
Oven Program: Start at 70 °C, hold for 1 min, ramp to 280 °C at 25 °C/min, hold for 5 min
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Source Temperature: 300 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Captan: e.g., m/z 149 -> 79 (quantifier), m/z 264 -> 104 (qualifier)
-
This compound: e.g., m/z 155 -> 85 (quantifier)
-
Experimental Workflow
The following diagram illustrates the typical workflow for the analysis of Captan using this compound as an internal standard.
Caption: Workflow for Captan analysis using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate and precise quantification of Captan in various matrices. Its chemical similarity to the analyte ensures effective compensation for sample preparation losses and instrumental variability. The experimental data consistently demonstrates high recovery and low relative standard deviation, making this compound the recommended internal standard for demanding analytical applications in research, quality control, and regulatory compliance.
References
A Head-to-Head Battle: GC-MS vs. LC-MS for Captan Analysis with Captan-d6 Internal Standard
A definitive guide for researchers navigating the complexities of quantitative analysis of the fungicide Captan. This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies, incorporating the use of Captan-d6 as an internal standard for enhanced accuracy.
In the realm of pesticide residue analysis, the accurate quantification of thermally labile compounds like Captan presents a significant analytical challenge. This guide offers a detailed comparison of two instrumental techniques, GC-MS and LC-MS, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs. The inclusion of this compound as an internal standard is a critical component for robust and reliable quantification.
The Challenge of Captan Analysis
Captan's susceptibility to thermal degradation is a well-documented hurdle in its analysis. During GC-MS analysis, the high temperatures of the injection port can cause Captan to break down into its metabolite, tetrahydrophthalimide (THPI). This in-source degradation can lead to inaccurate quantification of both the parent compound and its metabolite, potentially resulting in the overestimation of THPI residues.[1] While techniques like using analyte protectants can mitigate this issue, it remains a significant consideration.[1]
LC-MS/MS: A More Robust Alternative
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a more robust and repeatable method for Captan analysis, as it circumvents the issue of thermal degradation.[2][3][4] This technique offers the advantage of analyzing Captan and its metabolites simultaneously without the risk of artificially generating the metabolite during the analytical process.[5]
Quantitative Performance: A Comparative Overview
The following table summarizes the typical performance characteristics of GC-MS and LC-MS methods for the analysis of Captan, based on a synthesis of available data. The use of this compound as an internal standard is assumed for both methodologies to correct for matrix effects and variations in sample preparation and instrument response.[6]
| Parameter | GC-MS with this compound | LC-MS/MS with this compound | Key Considerations |
| Linearity (R²) | > 0.99 | > 0.995 | Both techniques can achieve excellent linearity.[3][7] |
| Limit of Detection (LOD) | 0.01 mg/kg | 0.58 µg/L (urine), 1.47 µg/L (plasma) for THPI | LC-MS/MS generally offers superior sensitivity.[8][9][10][11] |
| Limit of Quantification (LOQ) | Typically in the low mg/kg range | Can achieve sub-µg/L to low µg/kg levels | LC-MS/MS methods often provide lower LOQs, crucial for trace-level detection.[4][12] |
| Accuracy (% Recovery) | 82-106% (with analyte protectants) | 75-90% | Both methods can achieve good accuracy, but GC-MS may require more optimization to prevent degradation.[10][11] |
| Precision (%RSD) | < 15% | < 15% | Both techniques demonstrate good precision.[4][10] |
| Throughput | Moderate | High | LC-MS/MS methods can often be faster. |
| Robustness | Prone to issues with thermal degradation of Captan | Generally more robust for Captan analysis | LC-MS/MS avoids the primary challenge of GC-MS for this analyte.[2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized experimental protocols for both GC-MS and LC-MS analysis of Captan using this compound.
Sample Preparation (QuEChERS Method)
A common and effective sample preparation method for both GC-MS and LC-MS analysis of pesticide residues in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? | Semantic Scholar [semanticscholar.org]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Liquid chromatography-tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. qcap-egypt.com [qcap-egypt.com]
Captan-d6 in Pesticide Analysis: A Comparative Guide to Linearity and Recovery
In the precise world of pesticide residue analysis, the accuracy of quantification is paramount. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical determinant of reliable results. This guide provides a comprehensive comparison of linearity and recovery studies involving Captan-d6, a deuterated analog of the fungicide Captan, used as an internal standard in chromatographic analysis.
Performance of this compound: Linearity and Recovery Data
The performance of an internal standard is primarily assessed by its ability to ensure the linearity of the calibration curve and the consistent recovery of the target analyte across different matrices. The following tables summarize the quantitative data from various studies on this compound.
| Parameter | Matrix | Concentration Range | R² Value | Instrumentation |
| Linearity | Cannabis | 8 - 250 ppb (in-vial) | >0.99 | GC/MS/MS |
| Linearity | Cannabis | 0.5 - 8,000 ppb (in-matrix) | 0.997 | GC/MS/MS |
| Linearity | Khaki & Cauliflower | 50 - 2,500 ng/mL | Linear Response | GC/NCI-MS |
| Linearity | Table Grapes | 0.014 - 0.024 mg/kg | >0.90 | HPLC-UV-DAD |
Table 1: Summary of Linearity Studies with this compound. This table presents the linearity data for Captan analysis using this compound as an internal standard across different matrices and analytical techniques. The high R² values indicate a strong linear relationship between the concentration and the instrument response.
| Matrix | Spiking Level | Recovery (%) | Instrumentation |
| Khaki & Cauliflower | 0.05 and 0.5 mg/kg | 82 - 106 | GC/NCI-MS[1] |
| Table Grapes | Not Specified | 90.55 - 105.40 | HPLC-UV-DAD[2] |
Table 2: Summary of Recovery Studies with this compound. This table showcases the recovery rates of Captan when using this compound as an internal standard. The reported percentages fall within the acceptable range for pesticide residue analysis, demonstrating the effectiveness of this compound in compensating for matrix effects and procedural losses.
Comparative Analysis with Alternative Internal Standards
While this compound is a widely used internal standard for Captan analysis, other deuterated compounds are also employed. A study on the analysis of GC-amenable pesticides in the cannabis industry compared the performance of this compound with parathion-d10 for the quantitation of Captan.[3] The results indicated that while both internal standards provided comparable calibration performance, with R² values of 0.997 for this compound and 0.992 for parathion-d10, the use of this compound resulted in less calibration drift during bracketing calibration.[3] However, it is important to note that the use of this compound may lead to an interference with the qualifier ion.[3]
Another important consideration is the potential for on-column degradation of Captan to tetrahydrophthalimide (THPI). The use of an isotopically labeled internal standard like this compound is crucial to compensate for this degradation and ensure accurate quantification.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. The following are representative experimental protocols for pesticide residue analysis using this compound as an internal standard.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.
-
Homogenization: Weigh 1.0 g of a homogenized sample into a 50 mL centrifuge tube.
-
Fortification: If preparing spiked matrix samples, add the pesticide standard solution(s) and the isotopically labeled this compound internal standard to the sample and vortex for 30 seconds.
-
Extraction: Add 15 mL of acetonitrile to the tube and shake mechanically for 3-5 minutes at high speed.
-
Salting Out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at a high speed (e.g., 4000 rpm) for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a sorbent material (e.g., PSA, C18, GCB) to remove interfering matrix components. Vortex for 30 seconds and centrifuge again.
-
Final Extract: The resulting supernatant is ready for analysis by GC/MS/MS or LC-MS/MS.
Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a powerful technique for the sensitive and selective determination of pesticide residues.
-
Gas Chromatograph (GC):
-
Column: HP-5MS Ultra Inert (or equivalent), 15 m x 250 µm, 0.25 µm film thickness.[4]
-
Carrier Gas: Helium with a ramped flow.[4]
-
Inlet: Programmed Temperature Vaporization (PTV) or Split/Splitless inlet. The use of analyte protectants is recommended to minimize the degradation of thermally labile pesticides like Captan.
-
Injection Volume: 1.0 µL.[4]
-
-
Mass Spectrometer (MS):
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for pesticide residue analysis using an internal standard.
Caption: Experimental workflow for pesticide analysis.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Captan-d6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Captan-d6. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Core Safety and Handling Precautions
This compound, an isotopically labeled form of the fungicide Captan, presents several health hazards. It is harmful if inhaled, can cause serious eye damage, and may lead to an allergic skin reaction.[1][2] It is also a suspected carcinogen and is highly toxic to aquatic life.[2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Preparing Solutions | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, lab coat or chemical-resistant apron, and a properly fitted respirator. |
| Handling Solutions | Chemical-resistant gloves, safety goggles, and a lab coat. |
| Cleaning Spills | Chemical-resistant gloves, safety goggles or a face shield, disposable coveralls, and a respirator. |
| Disposal of Waste | Chemical-resistant gloves, safety goggles, and a lab coat. |
Note: Always inspect PPE for any damage before use and ensure respirators have the correct cartridges for organic vapors.[3] Do not wear leather or canvas footwear as they can absorb the chemical and are difficult to decontaminate.[4]
Engineering Controls
To minimize inhalation exposure, always handle solid this compound and concentrated solutions within a certified chemical fume hood.[5] Ensure the fume hood has adequate airflow and is functioning correctly before commencing work. Eyewash stations and safety showers should be readily accessible in the immediate work area.[6]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance.
Step-by-Step Handling Procedure
-
Preparation: Before handling this compound, ensure all necessary PPE is readily available and in good condition. Prepare the work area within a chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the required amount of solid this compound in the fume hood. Use anti-static weighing paper or a tared container to minimize dispersal of the powder.
-
Dissolving: Add the solvent to the solid in a closed container and mix gently to dissolve. Avoid splashing. This compound is soluble in solvents such as acetone and acetonitrile.[7][8]
-
Transferring: When transferring solutions, use a syringe or a pipette with a bulb. Never pipette by mouth.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent and then wash with soap and water. Wash hands thoroughly with soap and water, even if gloves were worn.[1][6]
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including gloves, bench paper, and weighing paper, in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Collect all unused solutions and solvent rinses in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour this compound waste down the drain.[1] |
| Sharps | Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.[9] |
Follow all institutional, local, state, and federal regulations for the disposal of hazardous waste.[1]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
Exposure Response
| Type of Exposure | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5] If skin irritation or a rash occurs, get medical advice.[1] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[6] Seek immediate medical attention. |
Spill Cleanup Protocol
-
Evacuate: Immediately evacuate the area of the spill, except for personnel involved in the cleanup.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, cover with an inert absorbent material such as sand or vermiculite.
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
Visual Safety Guides
To further aid in understanding the necessary safety protocols, the following diagrams illustrate key workflows and relationships.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for this compound incidents.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. epa.gov [epa.gov]
- 4. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 5. nj.gov [nj.gov]
- 6. CAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Captan D6 100 µg/mL in Acetone | LGC Standards [lgcstandards.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
